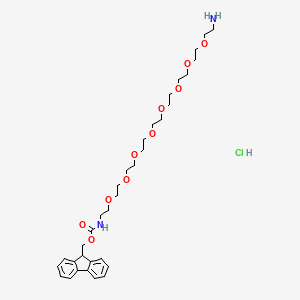
(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride is a complex organic compound with a molecular formula of C33H51ClN2O10 and a molecular weight of 671.22 . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable tool in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride involves multiple steps, typically starting with the preparation of the fluorenylmethyl group and the octaoxahexacosyl chain. The fluorenylmethyl group is often synthesized through Friedel-Crafts alkylation, while the octaoxahexacosyl chain is prepared via etherification reactions.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped with advanced organic synthesis capabilities. The process involves large-scale reactions under stringent conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and ether groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic uses, including drug delivery systems.
Industry: Utilized in the development of advanced materials and nanotechnology .
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- (9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate phosphate .
(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate: (without hydrochloride).
(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate sulfate: .
Uniqueness
The hydrochloride form of this compound is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its sulfate and phosphate counterparts .
Propiedades
Fórmula molecular |
C33H51ClN2O10 |
|---|---|
Peso molecular |
671.2 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C33H50N2O10.ClH/c34-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-35-33(36)45-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32;/h1-8,32H,9-27,34H2,(H,35,36);1H |
Clave InChI |
YLXWPSNLEFZWQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


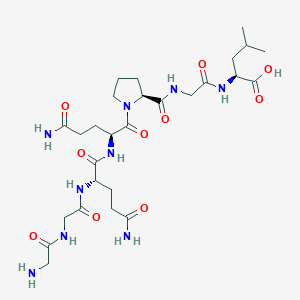
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)

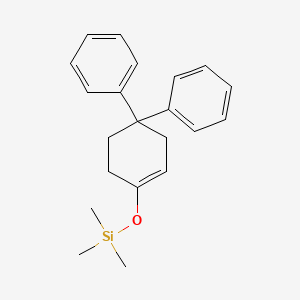
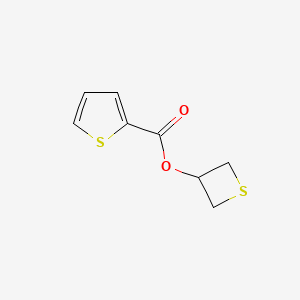
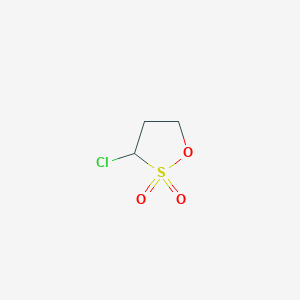
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)
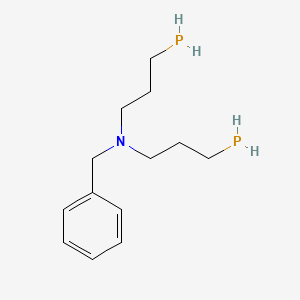
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
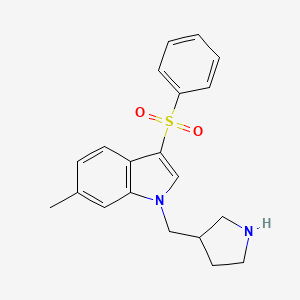
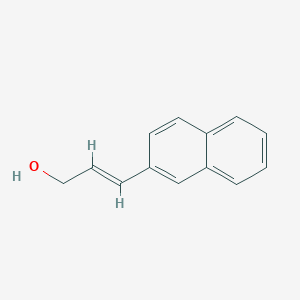
![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
